4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid
Overview
Description
4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid is a complex organic compound that combines the structural features of 4-methylbenzenesulfonate and 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid typically involves the following steps:
Formation of 4-methylbenzenesulfonate: This can be achieved by sulfonation of toluene with sulfuric acid, resulting in the formation of 4-methylbenzenesulfonic acid.
Synthesis of 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid: This involves the reaction of 1-methylimidazole with 1,3-propane sultone under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aromatic ring in 4-methylbenzenesulfonate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The imidazole ring in 3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring may yield sulfone derivatives, while reduction of the imidazole ring can produce various reduced imidazole compounds.
Scientific Research Applications
4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonic acid: Shares the aromatic sulfonate moiety but lacks the imidazole ring.
1-methylimidazole: Contains the imidazole ring but lacks the sulfonate groups.
3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid: Similar structure but without the 4-methylbenzenesulfonate moiety.
Properties
IUPAC Name |
4-methylbenzenesulfonate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S.C7H8O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H,2-3,6-7H2,1H3,(H,10,11,12);2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJCNLGGJOQSOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1CN(C=C1)CCCS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80853874 | |
Record name | 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80853874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926905-78-4 | |
Record name | 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80853874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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